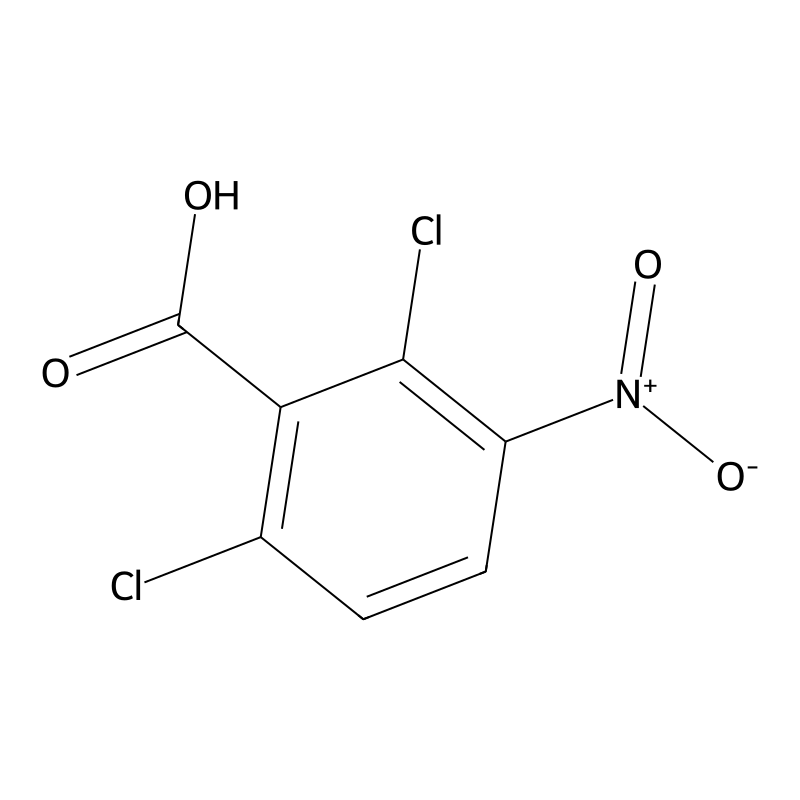

2,6-Dichloro-3-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of DNA-binding Antitumor Agents

Scientific Field: Medicinal Chemistry

Preparation of Nitropyrazolo Acridines

Scientific Field: Organic Chemistry

Application Summary: 2,6-Dichloro-3-nitrobenzoic acid may be used in the preparation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines.

2,6-Dichloro-3-nitrobenzoic acid is a chemical compound with the molecular formula C₇H₃Cl₂NO₄ and a molecular weight of 236.00 g/mol. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoic acid structure. This compound appears as a solid at room temperature and is soluble in organic solvents. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and a nitro group at the 3 position, which contributes to its unique chemical properties and reactivity .

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds, which are significant in organic synthesis.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of different derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and potential applications.

This compound exhibits notable biological activity, particularly its antimicrobial properties, making it valuable in pharmaceutical and agricultural applications. Research has shown that 2,6-dichloro-3-nitrobenzoic acid can inhibit the growth of certain bacteria and fungi, suggesting potential uses as an antimicrobial agent in various formulations . Additionally, its structural features may contribute to its effectiveness against specific pathogens.

Several methods exist for synthesizing 2,6-dichloro-3-nitrobenzoic acid:

- Nitration of Dichlorobenzoic Acid: This method involves the nitration of 2,6-dichlorobenzoic acid using a nitrating agent such as nitric acid.

- Chlorination of Nitrobenzoic Acid: Nitrobenzoic acid can be chlorinated at the appropriate positions using chlorine gas or chlorinating agents under controlled conditions.

- Multi-step Synthesis: Involves several steps combining nitration and chlorination processes to achieve the desired product.

2,6-Dichloro-3-nitrobenzoic acid finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds due to its biological activity.

- Agricultural Chemicals: Its antimicrobial properties make it suitable for use in pesticides and herbicides.

- Chemical Research: Employed in organic synthesis for creating complex molecular structures.

Studies on the interactions of 2,6-dichloro-3-nitrobenzoic acid with other compounds have highlighted its potential synergistic effects when combined with certain antibiotics or antifungal agents. These interactions may enhance the efficacy of treatments against resistant strains of bacteria or fungi . Further research is necessary to fully understand these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 2,6-dichloro-3-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,5-Dichloro-3-nitrobenzoic acid | C₇H₃Cl₂NO₄ | Similar substitution pattern; different chlorine position |

| 3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Lacks nitro group; used in herbicides |

| Nitrobenzoic acid | C₇H₅NO₂ | Contains only one nitro group; broader applications in dyes |

Uniqueness of 2,6-Dichloro-3-Nitrobenzoic Acid

The uniqueness of 2,6-dichloro-3-nitrobenzoic acid lies in its specific combination of chlorine and nitro substituents on the benzene ring. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds. The presence of two chlorine atoms at positions 2 and 6 provides distinct electronic effects that can impact its interaction with biological targets and synthetic pathways .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant